(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride is a non-protein amino acid that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 2-chloro-5-fluorobenzaldehyde is reacted with glycine under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and receptor activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid: A closely related compound with similar structural features but lacking the hydrochloride salt form.
3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid: Another similar compound with slight variations in the amino acid backbone.
Uniqueness
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride stands out due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
BIJLWKLUXWOZJL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.